N-Methyl-N-(3-(trifluoromethyl)phenyl)cyanamide is a cyanamide compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring. This compound features a cyanamide functional group, which consists of a carbon-nitrogen triple bond, and is known for its diverse chemical reactivity and potential biological activity. The trifluoromethyl group enhances the lipophilicity and electronic properties of the compound, making it of interest in medicinal chemistry and materials science.
Research indicates that cyanamides, including N-Methyl-N-(3-(trifluoromethyl)phenyl)cyanamide, exhibit various biological activities. They have been studied for their potential as:
N-Methyl-N-(3-(trifluoromethyl)phenyl)cyanamide has several applications:
Studies on the interactions of N-Methyl-N-(3-(trifluoromethyl)phenyl)cyanamide with biological systems have demonstrated its potential as a ligand in receptor binding assays. For instance, research has shown that modifications to the trifluoromethyl group can significantly influence binding affinities at specific sites, highlighting the importance of structural variations in determining biological activity .
Several compounds share structural similarities with N-Methyl-N-(3-(trifluoromethyl)phenyl)cyanamide. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-Methyl-N-(4-trifluoromethyl)aniline cyanamide | Similar trifluoromethyl substitution | Different position of trifluoromethyl group |
| N,N-Dimethylcyanamide | Lacks aromatic substitution; simpler structure | More basic and less sterically hindered |
| N-Methyl-N-(2-trifluoromethyl)aniline cyanamide | Trifluoromethyl group at another position | Potentially different biological activity |
These compounds illustrate variations in substituent positions and types, which can lead to different reactivities and biological activities.
Nucleophilic cyanation of aromatic amines serves as a foundational step in synthesizing N-methyl-N-(3-(trifluoromethyl)phenyl)cyanamide. Two primary pathways dominate this process: single-step cyanation using cyanogen bromide and a three-step thiourea-intermediated route. The single-step method involves treating 3-(trifluoromethyl)aniline with cyanogen bromide under reflux conditions, yielding the cyanamide directly. However, this approach suffers from moderate yields (40–60%) and safety concerns due to cyanogen bromide’s toxicity.
The three-step thiourea pathway addresses these limitations. First, 3-(trifluoromethyl)aniline reacts with benzoyl isothiocyanate to form a thiourea intermediate. Alkaline hydrolysis of this intermediate generates the free cyanamide, which is subsequently methylated using methyl iodide in tetrahydrofuran. This method achieves yields exceeding 80% while avoiding hazardous reagents. Critical to this route is the stabilization of intermediates, which precipitate readily from solution, simplifying purification.
A comparative analysis of these methods (Table 1) highlights the thiourea pathway’s superiority in scalability and safety.
Table 1: Comparison of Cyanation Methods for 3-(Trifluoromethyl)aniline
| Method | Reagents | Yield (%) | Safety Considerations |
|---|---|---|---|
| Single-step cyanation | Cyanogen bromide, EtO | 40–60 | High toxicity |
| Thiourea pathway | Benzoyl isothiocyanate, NaOH | 80–85 | Low hazard, intermediate isolation |
Transition metal catalysis enables precise functionalization of cyanamide precursors. Palladium-catalyzed arylation, for instance, facilitates the introduction of aryl groups to alkyl cyanamides under mild conditions. A study demonstrated that N-methylcyanamide reacts with aryl halides in the presence of a palladium catalyst (e.g., Pd(OAc)~2~) and a phosphine ligand (e.g., Xantphos) to form N-aryl-N-methylcyanamide derivatives in 60–90% yield. This method tolerates diverse coupling partners, including heteroaryl and vinyl halides, making it versatile for synthesizing structurally varied analogs.
Silver-mediated cycloaddition represents another metal-catalyzed strategy. For example, silver oxide promotes the [3+2] cycloaddition of 2,2,2-trifluorodiazoethane with 1,1-dicyanoalkenes, forming pyrazole intermediates that can be further functionalized. While less common than palladium-based methods, silver catalysis offers unique regioselectivity, particularly for introducing trifluoromethyl groups adjacent to cyano functionalities.
Solvent choice profoundly impacts reaction efficiency and selectivity in cyanamide synthesis. Polar aprotic solvents like dimethylformamide enhance the nucleophilicity of cyanamide intermediates, accelerating N-methylation. For instance, alkylation of N-(3-(trifluoromethyl)phenyl)cyanamide with methyl iodide in dimethylformamide at 60°C achieves complete conversion within 2 hours. In contrast, nonpolar solvents like toluene favor thermal stability during high-temperature coupling reactions.
A solvent screening study (Table 2) revealed that tetrahydrofuran optimally balances reaction rate and product stability during cyanamide methylation, yielding N-methyl-N-(3-(trifluoromethyl)phenyl)cyanamide in 68% isolated yield.
Table 2: Solvent Effects on N-Methylation Efficiency
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Tetrahydrofuran | 65 | 16 | 68 |
| Dimethylformamide | 60 | 2 | 72 |
| Toluene | 130 | 24 | 35 |
Elevated temperatures (130°C) in toluene promote side reactions, such as demethylation or cyanamide decomposition, underscoring the need for solvent-reactivity alignment.
One-pot methodologies streamline the synthesis of N-methyl-N-(3-(trifluoromethyl)phenyl)cyanamide by integrating methylation and trifluoromethylation. A notable approach involves sequential N-methylation and cyanamide coupling. For example, 3-(trifluoromethyl)aniline undergoes N-methylation via a trimethylorthoformate-sulfuric acid system, generating N-methyl-3-(trifluoromethyl)aniline hydrochloride in situ. This intermediate reacts directly with N-arylcyanamide in toluene at 130°C, yielding the target compound in 35% yield.
A modified one-pot protocol using microwave irradiation reduces reaction times from 24 hours to 2 hours while maintaining comparable yields (30–34%). This method eliminates intermediate isolation, enhancing operational efficiency.
Table 3: One-Pot Synthesis Optimization
| Conditions | Reaction Time (h) | Yield (%) |
|---|---|---|
| Conventional heating | 24 | 35 |
| Microwave irradiation | 2 | 34 |
EPAC1 and EPAC2 are guanine-nucleotide-exchange factors that translate cellular cAMP surges into activation of Rap1/2 GTPases, affecting proliferation, barrier integrity, secretion and fibrosis pathway genes [1]. Although early EPAC inhibitors such as ESI-09 contained a hydrazonoyl cyanide motif, subsequent medicinal chemistry introduced “naked” cyanamide or cyanamide-hybrid systems to improve potency and avoid sulfur-containing linkers [2] [3].
Crystallographic and hydrogen–deuterium exchange studies show that cyanamide-bearing antagonists bind at the allosteric interface between the high-affinity CNB-B and the low-affinity CNB-A domain of EPAC2, locking the hinge helix in its closed conformation and preventing the outward rotation needed to expose the catalytic CDC25 domain [3] [1]. The nitrile nitrogen acts as a hydrogen-bond acceptor for Lys42 or Arg448, while the cyanamide N-H donates toward the carbonyl of His335, thereby anchoring the ligand within a narrow polar cleft [3].
| Core scaffold | Key aryl substituent(s) | EPAC2 8‐NBD‐cAMP IC₅₀ | EPAC1 GEF IC₅₀ | Selectivity (2/1) | Mechanistic note |
|---|---|---|---|---|---|
| 2-(Isoxazol-3-yl)-2-oxo-N′-phenyl-acetohydrazonoyl cyanide (ESI-09) [4] | 3-Cl | 4.4 µM [4] | 10.8 µM [4] | 2.5-fold | Competitive vs cAMP |
| Analog 15 (4-Cl-3-CF₃) diphenylamine [5] | 3-CF₃ + 4-Cl | 0.4 µM [5] | >100 µM [5] | >250-fold | Allosteric non-competitive |
| Analog 27 (3,5-bis-CF₃) diphenylamine [5] | 3,5-CF₃ | 0.6 µM [5] | >100 µM [5] | >160-fold | Allosteric non-competitive |
| Analog 31 (2,4,6-Me) diphenylamine [5] | None (control) | 0.4 µM [5] | >100 µM [5] | >250-fold | Reference hydrophobic anchor |
The table illustrates two key SAR lessons:
Electron-withdrawing groups on the phenyl ring adjacent to a cyanamide generally enhance target binding by deepening hydrogen-bond networks and increasing van der Waals surface area. This trend is evident not only for EPAC but also for the NMDA open-channel ligands where cyanamide or guanidine analogs were screened [6].
| Substituent (X) | σₘ Hammett | Representative ligand | Target | Ki / IC₅₀ | Relative affinity vs H |
|---|---|---|---|---|---|
| CF₃ (meta) | +0.43 | N′-(3-CF₃)-phenyl-N-methylguanidine [6] | NMDA PCP site | 18.3 nM [6] | 1.7× better |
| Cl (meta) | +0.37 | Dichloro diphenylamine analog 12 [5] | EPAC2 | 0.5 µM [5] | 6× better |
| OMe (meta) | –0.12 | Diphenylamine analog 32 [5] | EPAC2 | 10.7 µM [5] | 21× worse |
| NH₂ (meta) | –0.16 | Diphenylamine analog 34 [5] | EPAC2 | 34 µM [5] | 68× worse |
A direct positive correlation emerges between electron-withdrawing strength (σₘ) and potency, consistent with the cyanamide nitrogen acquiring greater partial negative charge and acting as a superior hydrogen-bond acceptor [5] [6].
Density-functional calculations (B3LYP/6-31+G**) show that adding meta-CF₃ to the phenyl ring lowers the LUMO by 0.18 eV compared with hydrogen and increases the Mulliken charge on the nitrile carbon by 0.05 e, favoring nucleophilic attack on the CNB-B hinge residues during binding [3].
Few studies report the full positional triad, yet the available datasets converge on a clear meta > para > ortho potency order across diverse cyanamide-rich platforms.
Attempts to relocate the CF₃ group from meta to ortho or para positions in the diphenylamine series produced either insoluble materials or compounds with >15 µM IC₅₀ values (para derivative 29 IC₅₀ 2.0 µM; ortho series inactive) [5]. Docking suggests that steric clash between an ortho-CF₃ and Lys42 prevents hinge binding, while a para-CF₃ is solvent-exposed and contributes limited enthalpic gain [3].
| Isomer | Ligand code | PCP inhibition at 1 µM | Ki |
|---|---|---|---|
| meta-CF₃ | 20 | 107% [6] | 18.3 nM [6] |
| para-CF₃ | 59 | 46.2% inhibition [6] | not determined |
| ortho-CF₃ | — | <10% inhibition [6] | inactive |
The 5-CF₃ (para relative to NH) derivative loses ≈60% of binding efficiency, while an ortho-CF₃ abolishes activity—mirroring the EPAC pattern and underscoring a general steric/electrostatic optimum at the meta site.
Given the mechanistic insights above, 3-CF₃-NMC itself occupies a favorable electronic window but lacks the auxiliary aromatic surface area found in larger EPAC antagonists. Two rational design routes arise:
Pre-calculated clogP values (ACDLabs) suggest that either modification would keep logD < 3.5—compatible with oral bioavailability and CNS penetrance [5].
Data-Driven Takeaway: The meta-CF₃ pattern systematically delivers the highest affinity across cyanamide-containing modulators of EPAC and NMDA channels, validating 3-CF₃-NMC as the topological prototype for further optimization toward isoform-selective antagonists.